molecular formula C9H9NO2 B2453511 1-But-2-ynyl-4-hydroxypyridin-2-one CAS No. 2490404-46-9

1-But-2-ynyl-4-hydroxypyridin-2-one

Cat. No.: B2453511
CAS No.: 2490404-46-9
M. Wt: 163.176
InChI Key: PMHFRPURHXBOSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-But-2-ynyl-4-hydroxypyridin-2-one is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of hydroxypyridinones, which are known for their metal-chelating properties. The presence of both a hydroxyl group and an alkyne group in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-But-2-ynyl-4-hydroxypyridin-2-one typically involves the reaction of 4-hydroxypyridin-2-one with 1-bromo-2-butyne under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the pyridinone attacks the bromoalkyne, resulting in the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-But-2-ynyl-4-hydroxypyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to form alkenes or alkanes.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst can be used in the presence of hydrogen gas.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) can be used in aprotic solvents.

Major Products:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted pyridinones.

Scientific Research Applications

1-But-2-ynyl-4-hydroxypyridin-2-one has several applications in scientific research, including:

Mechanism of Action

The primary mechanism of action of 1-But-2-ynyl-4-hydroxypyridin-2-one involves its ability to chelate metal ions, particularly iron. By binding to iron, it can prevent the formation of reactive oxygen species (ROS) and reduce oxidative stress. This property is particularly valuable in neuroprotection, where oxidative stress plays a significant role in neuronal damage. The compound’s ability to chelate iron and other metals makes it a promising candidate for therapeutic applications .

Comparison with Similar Compounds

1-But-2-ynyl-4-hydroxypyridin-2-one can be compared with other hydroxypyridinones, such as:

The uniqueness of this compound lies in its alkyne group, which provides additional reactivity and potential for further functionalization compared to other hydroxypyridinones.

Properties

IUPAC Name

1-but-2-ynyl-4-hydroxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-2-3-5-10-6-4-8(11)7-9(10)12/h4,6-7,11H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHFRPURHXBOSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C=CC(=CC1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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